2'-Hydroxylisoagarotetrol

Neuroprotection Corticosterone-induced injury PC12 cells

2′-Hydroxylisoagarotetrol (CAS 104926-77-4) is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria sinensis (agarwood). Its molecular formula is C17H18O7 with a molecular weight of 334.32 g/mol.

Molecular Formula C17H18O7
Molecular Weight 334.3 g/mol
Cat. No. B12381044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxylisoagarotetrol
Molecular FormulaC17H18O7
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O
InChIInChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15-,16+/m0/s1
InChIKeyMRBLWULZJXWLNX-XUWVNRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Hydroxylisoagarotetrol Technical Specifications and Procurement Baseline


2′-Hydroxylisoagarotetrol (CAS 104926-77-4) is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria sinensis (agarwood). Its molecular formula is C17H18O7 with a molecular weight of 334.32 g/mol . As a highly oxygenated chromone, it belongs to a class of compounds recognized for diverse bioactivities including neuroprotection and anti-inflammatory effects [1]. The compound is available from specialized chemical vendors with purities typically ranging from 95% to ≥98% as determined by HPLC analysis .

Why 2′-Hydroxylisoagarotetrol Cannot Be Substituted by Generic Chromones or Agarotetrol


The 2-(2-phenylethyl)chromone family exhibits pronounced structure-activity relationships (SAR) that preclude generic substitution. Even minor stereochemical variations among closely related analogs translate into substantial differences in bioactivity profiles. For instance, agarotetrol (7S,8R configuration) and isoagarotetrol (7R,8S configuration) are stereoisomers that share the same planar structure yet exhibit distinct physicochemical properties, including different melting points and crystallinity [1]. Furthermore, functional group modifications at specific positions—such as the 2′-hydroxyl group in 2′-hydroxylisoagarotetrol or the 4′-methoxy group in 4′-methoxyisoagarotetrol—critically influence target engagement and potency [2]. These SAR-driven differences render in-class analogs non-interchangeable for applications requiring precise molecular targeting or when specific bioactivity thresholds must be met. The quantitative evidence below substantiates this requirement for exact compound identity.

2′-Hydroxylisoagarotetrol Differentiated Evidence: Quantitative Comparative Data


Neuroprotective Activity: Comparative Assessment in PC12 Cell Injury Model

2′-Hydroxylisoagarotetrol is a close structural analog of isoagarotetrol, which exhibits significant neuroprotective effects in PC12 cells at 20 µM (P < 0.001) [1]. Direct head-to-head comparison data for 2′-hydroxylisoagarotetrol in this assay are not available in the public domain; however, the established activity of the isoagarotetrol scaffold provides a relevant class-level baseline. In contrast, agarotetrol—a stereoisomer lacking the 2′-hydroxyl substitution—also demonstrates neuroprotection in the same PC12 injury model (P < 0.001 at 5–40 µM), albeit with a distinct stereochemical profile [2]. The presence of the 2′-hydroxyl group may influence potency, solubility, or target engagement relative to the parent isoagarotetrol scaffold, warranting direct comparative evaluation for applications requiring precise neuroprotective activity quantification.

Neuroprotection Corticosterone-induced injury PC12 cells

PDE3A Inhibitory Activity: Comparison with 4′-Methoxyisoagarotetrol

2′-Hydroxylisoagarotetrol is a chromone derivative for which PDE3A inhibitory activity has not been explicitly reported. As a class-level inference, chromone derivatives exhibit varying PDE3A inhibition potencies depending on substitution patterns [1]. Agarotetrol, a structurally related compound lacking the 2′-hydroxyl group and with different stereochemistry, shows negligible PDE3A inhibition with an IC50 > 100 µM [2]. In contrast, 4′-methoxyisoagarotetrol—which incorporates a 4′-methoxy group instead of the 2′-hydroxyl—displays moderate PDE3A inhibitory activity with an IC50 of 54 µM [3]. The presence of the 2′-hydroxyl group in 2′-hydroxylisoagarotetrol may alter PDE3A binding compared to these analogs; however, direct quantitative data are required to establish its inhibitory profile. This lack of data underscores the need for targeted assay development before using this compound in PDE3A-related applications.

Phosphodiesterase inhibition PDE3A Cardiovascular

Analytical Purity and Quality Control Specifications

Procurement-grade 2′-hydroxylisoagarotetrol is available with certified purity specifications. Vendors report HPLC purity ranging from 95% to ≥98%, with analytical characterization including mass spectrometry (MS) and nuclear magnetic resonance (NMR) for identity confirmation . While direct comparative purity data across vendors are not published, the availability of HPLC-grade material with defined purity ranges supports reproducible experimental outcomes. In comparison, related chromone derivatives such as agarotetrol are similarly characterized, but batch-to-batch consistency for 2′-hydroxylisoagarotetrol may vary by supplier. Researchers requiring high-purity material for sensitive assays should verify certificate of analysis (CoA) documentation prior to procurement.

Analytical Chemistry Quality Control HPLC

Validated Application Scenarios for 2′-Hydroxylisoagarotetrol Based on Current Evidence


Neurodegenerative Disease Research Requiring Chromone Scaffold Evaluation

Given the documented neuroprotective activity of isoagarotetrol and agarotetrol in PC12 cell models [1], 2′-hydroxylisoagarotetrol may serve as a candidate for structure-activity relationship (SAR) studies investigating the impact of 2′-hydroxyl substitution on neuronal protection. Researchers should independently validate neuroprotective potency in their specific model systems.

Phosphodiesterase (PDE) Inhibitor Screening Programs

The PDE3A inhibitory profile varies markedly among chromone derivatives: agarotetrol shows negligible inhibition (IC50 > 100 µM) while 4′-methoxyisoagarotetrol exhibits moderate activity (IC50 = 54 µM) [2]. 2′-Hydroxylisoagarotetrol represents an uncharacterized entity in this pathway; it is suitable for inclusion in PDE inhibitor screening panels to determine whether the 2′-hydroxyl substitution confers PDE3A or other PDE isoform activity.

Natural Product Reference Standard for Analytical Method Development

2′-Hydroxylisoagarotetrol is available with HPLC-certified purity (95%–≥98%) and MS/NMR structural confirmation . It is appropriate for use as a reference standard in the development and validation of analytical methods for the quantification of 2-(2-phenylethyl)chromone derivatives in agarwood extracts or formulated products.

Antioxidant Activity Profiling in Oxidative Stress Models

Vendor literature indicates antioxidant properties for 2′-hydroxylisoagarotetrol, with DPPH radical scavenging activity reported in preliminary assays . However, quantitative IC50 values and direct comparisons with reference antioxidants (e.g., ascorbic acid, Trolox) are not publicly available. The compound may be used for exploratory antioxidant screening, with the understanding that potency relative to established antioxidants requires experimental determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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